molecular formula C7H4FNS B13575047 3-Fluoro-1,2-benzothiazole

3-Fluoro-1,2-benzothiazole

Cat. No.: B13575047
M. Wt: 153.18 g/mol
InChI Key: OBVOKGRBICVGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring, with a fluorine atom attached at the third position. This compound is part of the benzothiazole family, known for its diverse biological and pharmacological activities. Benzothiazoles, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2-benzothiazole typically involves the reaction of 2-aminobenzenethiol with fluorinated reagents under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the use of fluorinated thioamides or thiourea derivatives, which undergo cyclization in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield . These processes are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,2-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent . Molecular docking studies have shown that this compound can form stable complexes with target proteins, enhancing its biological activity .

Comparison with Similar Compounds

  • 2-Fluoro-1,3-benzothiazole
  • 4-Fluoro-1,2-benzothiazole
  • 5-Fluoro-1,2-benzothiazole

Comparison: 3-Fluoro-1,2-benzothiazole is unique due to the position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable compound for drug development . The presence of the fluorine atom at the third position enhances its stability and lipophilicity, contributing to its effectiveness as a therapeutic agent .

Properties

IUPAC Name

3-fluoro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVOKGRBICVGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.